molecular formula C19H14FN3O3 B2962170 N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 849616-36-0

N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2962170
CAS RN: 849616-36-0
M. Wt: 351.337
InChI Key: LCWMLCOLEFDEHH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, commonly known as FOBP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer research. FOBP is a small molecule inhibitor that targets the DNA damage response pathway, which is crucial for the survival of cancer cells.

Scientific Research Applications

FOBP has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to selectively inhibit the growth of cancer cells by targeting the DNA damage response pathway. FOBP has also been found to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy. Additionally, FOBP has been shown to have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

FOBP works by inhibiting the activity of the ataxia-telangiectasia mutated (ATM) kinase, which is a key regulator of the DNA damage response pathway. By inhibiting ATM, FOBP prevents cancer cells from repairing DNA damage, leading to cell death. FOBP has also been found to inhibit the activity of the checkpoint kinase 1 (CHK1), which is another important regulator of the DNA damage response pathway.
Biochemical and Physiological Effects
FOBP has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In preclinical studies, FOBP has been found to induce cell cycle arrest and apoptosis in cancer cells. FOBP has also been shown to enhance the cytotoxic effects of radiation therapy in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of FOBP is its specificity for cancer cells, which makes it a potential candidate for targeted therapy. FOBP has also been found to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy. However, one of the limitations of FOBP is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on FOBP. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of FOBP. Another area of research is the optimization of FOBP for clinical use, including the development of more water-soluble formulations. Additionally, further studies are needed to investigate the potential applications of FOBP in the treatment of other diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

FOBP is synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 4-fluorobenzylamine with 4-chloro-3-nitrobenzoic acid, which produces 4-(4-fluorobenzyl)-3-nitrobenzoic acid. This intermediate is then reduced to 4-(4-fluorobenzyl)-3-aminobenzoic acid using a palladium catalyst. The final step involves the reaction of 4-(4-fluorobenzyl)-3-aminobenzoic acid with 4-oxo-3,4-dihydropyrimidine-2-carboxylic acid ethyl ester in the presence of a coupling reagent, which produces FOBP.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3/c20-13-7-5-12(6-8-13)9-21-16(24)10-23-11-22-17-14-3-1-2-4-15(14)26-18(17)19(23)25/h1-8,11H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWMLCOLEFDEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

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